molecular formula C11H8N4O2S2 B5870336 2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide

2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide

Numéro de catalogue B5870336
Poids moléculaire: 292.3 g/mol
Clé InChI: XYKMSSFEAXNFHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide, also known as BTA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. BTA is a heterocyclic compound that contains a benzoxazole ring and a thiadiazole ring, which are linked by an acetamide group. The unique structure of BTA makes it a versatile compound that can be modified to produce analogs with enhanced properties.

Mécanisme D'action

The exact mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide is not fully understood, but studies have suggested that it may act through multiple pathways, including inhibition of DNA synthesis, disruption of microtubule formation, and induction of oxidative stress. 2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide has also been shown to interact with various proteins and enzymes involved in cancer cell proliferation and survival, such as topoisomerase II, tubulin, and Bcl-2.
Biochemical and physiological effects:
2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis. 2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide has also been shown to modulate the expression of various genes involved in cancer progression, such as p53, Bax, and VEGF.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its versatility, as it can be modified to produce analogs with enhanced properties. However, one limitation is its potential toxicity to normal cells, which may limit its clinical applications.

Orientations Futures

There are several future directions for the research on 2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide and its analogs. One direction is the development of more potent and selective analogs with reduced toxicity to normal cells. Another direction is the investigation of the mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide and its analogs, which may lead to the identification of new targets for cancer therapy. Additionally, the use of 2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide and its analogs in combination with other anticancer agents may enhance their therapeutic efficacy and reduce their toxicity.

Méthodes De Synthèse

2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide can be synthesized using various methods, including the reaction of 2-aminobenzoic acid with thiosemicarbazide and carbon disulfide, followed by cyclization with phosphorus oxychloride and acetylation with acetic anhydride. Another method involves the reaction of 2-chlorobenzoxazole with thiosemicarbazide and sodium hydride, followed by cyclization with sulfuric acid and acetylation with acetic anhydride.

Applications De Recherche Scientifique

2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Studies have shown that 2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide and its analogs exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(1,3-benzoxazol-2-ylthio)-N-1,3,4-thiadiazol-2-ylacetamide has also been shown to induce apoptosis, inhibit angiogenesis, and suppress metastasis in cancer cells.

Propriétés

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S2/c16-9(14-10-15-12-6-19-10)5-18-11-13-7-3-1-2-4-8(7)17-11/h1-4,6H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKMSSFEAXNFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.